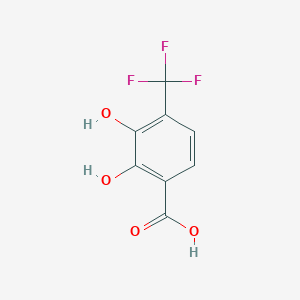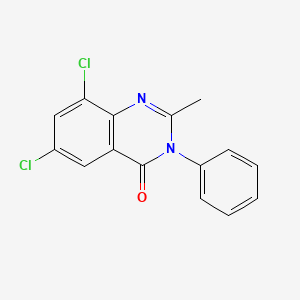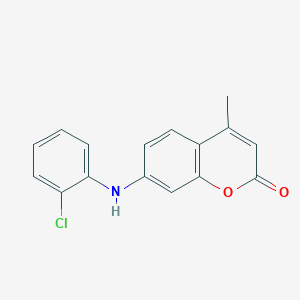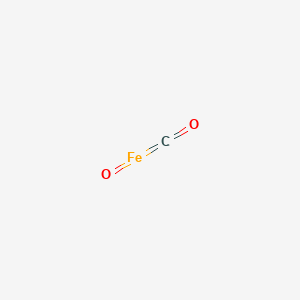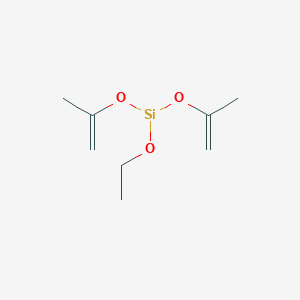
6-Nitropyren-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitropyren-2-OL is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) It is a derivative of pyrene, a well-known PAH, and contains a nitro group (-NO2) at the 6th position and a hydroxyl group (-OH) at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitropyren-2-OL typically involves the nitration of pyrene derivatives. One common method is the reaction of pyrene with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the desired position. The hydroxyl group can be introduced through subsequent reactions, such as oxidation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where pyrene is treated with nitrating agents under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Nitropyren-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of nitroquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated pyrene derivatives.
Scientific Research Applications
6-Nitropyren-2-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitropyren-2-OL involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and cytotoxic effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Nitropyrene: Another nitro-substituted pyrene with different substitution patterns.
6-Nitro-1-pyrenol: A closely related compound with similar functional groups but different positions.
2-Nitropyrene: A nitro-substituted pyrene with the nitro group at the 2nd position.
Uniqueness
6-Nitropyren-2-OL is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
113737-32-9 |
|---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
6-nitropyren-2-ol |
InChI |
InChI=1S/C16H9NO3/c18-12-7-10-2-1-9-4-6-14(17(19)20)13-5-3-11(8-12)15(10)16(9)13/h1-8,18H |
InChI Key |
JZAOZQLOYCDODR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


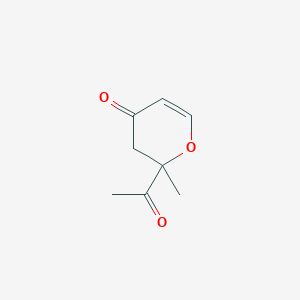
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)

![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
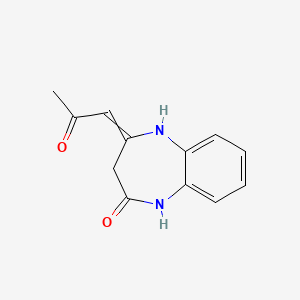
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
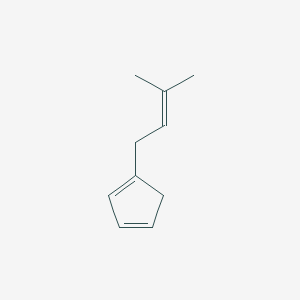
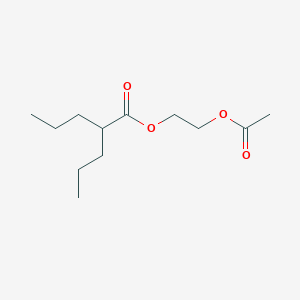
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
